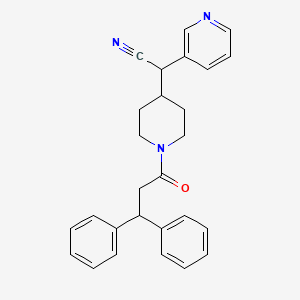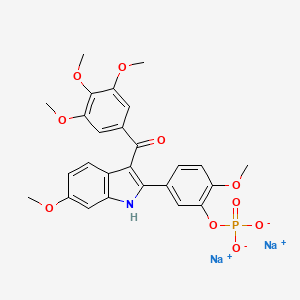
OXi8007
Overview
Description
OXi8007 is a water-soluble phosphate prodrug of the indole-based compound OXi8006. It is a vascular disrupting agent designed to target and disrupt the blood vessels that supply tumors, thereby inhibiting tumor growth. This compound has shown significant potential in preclinical studies for its ability to selectively target tumor vasculature without affecting normal blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
OXi8007 is synthesized from its parent compound, OXi8006. The synthesis involves the preparation of a 2-aryl-3-aroyl indole scaffold, which is then converted into the phosphate prodrug. The synthetic route typically includes the following steps :
Formation of the Indole Scaffold: The indole scaffold is synthesized through a series of reactions involving arylation and acylation.
Phosphorylation: The indole compound is then phosphorylated to form the water-soluble prodrug this compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the indole scaffold are prepared using controlled reaction conditions.
Purification: The synthesized compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
OXi8007 undergoes several types of chemical reactions, including:
Dephosphorylation: The phosphate group is cleaved by non-specific phosphatases, converting this compound to its active form, OXi8006.
Tubulin Binding: OXi8006 binds to the colchicine site on the tubulin heterodimer, inhibiting tubulin polymerization.
Common Reagents and Conditions
Phosphatases: Enzymes that catalyze the dephosphorylation of this compound.
Tubulin: The protein target for OXi8006, which is involved in microtubule formation.
Major Products Formed
OXi8006: The active form of the compound after dephosphorylation.
Tubulin-OXi8006 Complex: The complex formed when OXi8006 binds to tubulin, leading to microtubule disruption.
Scientific Research Applications
OXi8007 has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in cancer research for its ability to disrupt tumor vasculature and inhibit tumor growth
Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body.
Drug Development: It serves as a lead compound for the development of new vascular disrupting agents.
Mechanism of Action
OXi8007 exerts its effects through a dual mechanism of action:
Antimitotic Activity: OXi8006, the active form of this compound, binds to the colchicine site on tubulin, inhibiting tubulin polymerization. .
Vascular Disruption: OXi8006 causes selective tumor vascular collapse by disrupting the microtubule network in endothelial cells, leading to ischemia, hypoxia, cell death, and necrosis.
Comparison with Similar Compounds
OXi8007 is similar to other vascular disrupting agents such as combretastatin A-4 and colchicine. it has unique properties that make it distinct:
Water Solubility: Unlike combretastatin A-4, this compound is water-soluble, which enhances its bioavailability.
Selective Targeting: This compound selectively targets tumor vasculature without affecting normal blood vessels, reducing potential side effects.
List of Similar Compounds
Combretastatin A-4: A potent vascular disrupting agent that inhibits tubulin polymerization.
Colchicine: An alkaloid that binds to tubulin and disrupts microtubule formation.
Properties
CAS No. |
288847-41-6 |
|---|---|
Molecular Formula |
C26H24NNa2O10P |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate |
InChI |
InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2 |
InChI Key |
GQIZTUAJGVBAFG-UHFFFAOYSA-L |
SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OXi8007; OXi-8007; OXi 8007. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


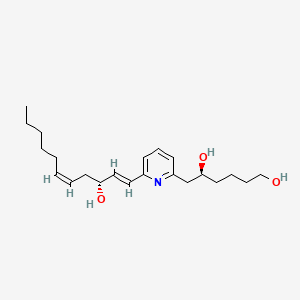
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
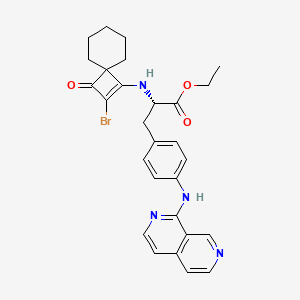
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
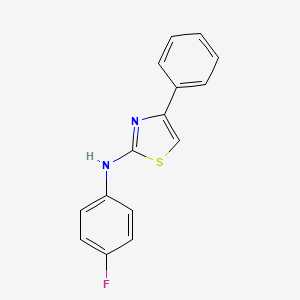
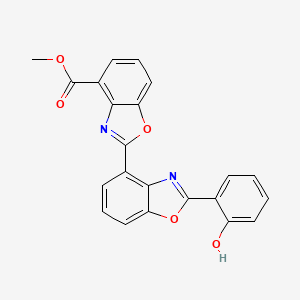
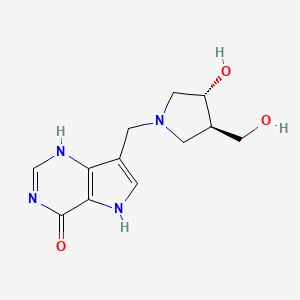
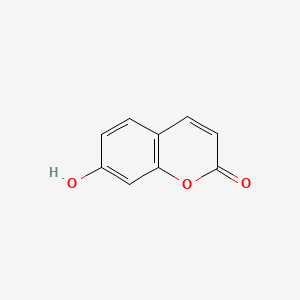
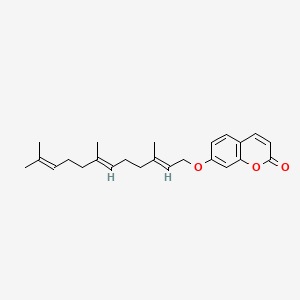
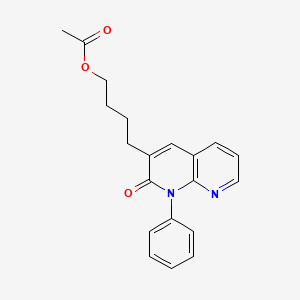
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
